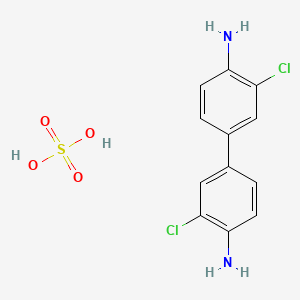

3,3'-Dichlorobenzidine sulphate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

64414-68-2 |

|---|---|

Molecular Formula |

C12H12Cl2N2O4S |

Molecular Weight |

351.2 g/mol |

IUPAC Name |

4-(4-amino-3-chlorophenyl)-2-chloroaniline;sulfuric acid |

InChI |

InChI=1S/C12H10Cl2N2.H2O4S/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;1-5(2,3)4/h1-6H,15-16H2;(H2,1,2,3,4) |

InChI Key |

HOVPEOYZHDRTFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.OS(=O)(=O)O |

Related CAS |

64969-34-2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3,3 Dichlorobenzidine Sulphate

Advanced Synthetic Routes and Reaction Pathways for 3,3'-Dichlorobenzidine (B165656) Sulphate Elaboration

The synthesis of 3,3'-Dichlorobenzidine Sulphate is not a direct process but rather the culmination of a series of carefully controlled chemical transformations.

The synthesis of 3,3'-Dichlorobenzidine is generally accomplished in two primary stages starting from ortho-nitrochlorobenzene. wikipedia.org The final step to obtain the sulphate salt is a treatment with sulfuric acid.

Reduction of ortho-nitrochlorobenzene: The initial step involves the reduction of ortho-nitrochlorobenzene. This is typically achieved through methods such as using zinc dust in a sodium hydroxide (B78521) solution to form 2,2'-dichloroazoxybenzene (B76223) as an intermediate, which is then further reduced to 2,2'-dichlorohydrazobenzene. cdc.gov An alternative reduction method is the catalytic hydrogenation of ortho-nitrochlorobenzene. google.com

Benzidine (B372746) Rearrangement: The intermediate, 2,2'-dichlorohydrazobenzene, undergoes a benzidine rearrangement in the presence of a strong acid. wikipedia.org To produce this compound specifically, sulfuric acid is used to catalyze this rearrangement. cdc.govcdc.gov This step is critical as it forms the biphenyl (B1667301) linkage and establishes the final substitution pattern of the molecule.

Table 1: Key Intermediates in the Synthesis of this compound

| Intermediate Compound | Molecular Formula | Role in Synthesis |

|---|---|---|

| ortho-Nitrochlorobenzene | C₆H₄ClNO₂ | Starting Material |

| 2,2'-Dichloroazoxybenzene | C₁₂H₈Cl₂N₂O | Intermediate from partial reduction |

| 2,2'-Dichlorohydrazobenzene | C₁₂H₁₀Cl₂N₂ | Direct precursor to benzidine rearrangement |

Achieving high yield and purity is paramount in the industrial synthesis of this compound. Research and process development have focused on optimizing several key parameters.

For the initial reduction of ortho-nitrochlorobenzene via catalytic hydrogenation, the use of a noble metal catalyst, such as platinum or palladium, with a polycyclic quinone as a co-catalyst has been shown to result in high and reproducible yields of 2,2'-dichloro-hydrazobenzene. google.com This high-quality intermediate can then be used in the subsequent rearrangement step without the need for extensive purification. google.com

In the critical benzidine rearrangement step, temperature control is crucial. A stepwise increase in temperature during the reaction of 2,2'-dichlorohydrazobenzene with acid has been demonstrated to improve the conversion to the final product. For instance, a process might start at a lower temperature (e.g., not exceeding 30-40°C) and be gradually heated to a higher temperature (e.g., 60-75°C) over several hours. chemicalbook.com This controlled temperature profile helps to manage the exothermic nature of the reaction and minimize the formation of by-products.

Table 2: Optimized Reaction Parameters for Synthesis

| Reaction Step | Parameter | Optimized Condition | Outcome |

|---|---|---|---|

| Reduction of o-nitrochlorobenzene | Catalyst System | Noble metal catalyst with a polycyclic quinone co-catalyst | High and reproducible yields of 2,2'-dichloro-hydrazobenzene google.com |

| Benzidine Rearrangement | Temperature | Stepwise increase from ~35°C to 75°C over several hours | Improved conversion and reaction control chemicalbook.com |

To improve efficiency and safety, continuous production processes have been developed. These methods often involve the use of tubular reactors, which offer better control over reaction parameters compared to traditional batch reactors.

In a typical continuous process, a solution of 2,2'-dichlorohydrazobenzene in a water-immiscible aromatic solvent is continuously fed into a tubular reactor along with dilute sulfuric acid. The reaction is maintained at a controlled temperature, for example, between 15-20°C. The resulting reaction mixture, containing the this compound suspension, is then heated to a higher temperature (e.g., 40-45°C) to ensure the completion of the reaction. This continuous flow method can significantly reduce reaction times and the formation of by-products.

Spectroscopic and Chromatographic Characterization of Synthetic Intermediates and Final this compound Product

The identity and purity of the synthetic intermediates and the final this compound product are confirmed through various analytical techniques.

The final product, this compound, is a white crystalline powder. nih.gov Chromatographic methods are essential for separating the target compound from impurities and unreacted starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for the analysis of 3,3'-Dichlorobenzidine. sigmaaldrich.com

Mass Spectrometry (MS), often coupled with chromatography (GC-MS or LC-MS/MS), is a powerful tool for the identification and quantification of 3,3'-Dichlorobenzidine. researchgate.netresearchgate.net Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry has also been used for the analysis of 3,3'-Dichlorobenzidine in environmental samples, demonstrating its utility for high-resolution mass analysis. acs.org Derivatization, for example, by forming N-trifluoroacetyl derivatives, can be employed to enhance the volatility and detectability of the compound in GC-MS analysis. researchgate.net

While detailed experimental spectroscopic data for the intermediates is not always readily available, predicted data and the characterization of the final product and its base form provide the necessary analytical confirmation.

Table 3: Analytical Characterization Data

| Compound | Analytical Technique | Observed Characteristics/Data |

|---|---|---|

| 2,2'-Dichloroazoxybenzene | Mass Spectrometry (Predicted) | Predicted [M+H]⁺ m/z: 267.00865 uni.lu |

| 3,3'-Dichlorobenzidine | Chromatography | Suitable for HPLC and GC analysis sigmaaldrich.com |

| Mass Spectrometry | Can be detected by GC-MS and LC-MS/MS researchgate.netresearchgate.net | |

| Physical Appearance | Gray to purple crystalline powder wikipedia.org | |

| This compound | Physical Appearance | White crystalline powder nih.gov |

| Molecular Formula | C₁₂H₁₄Cl₂N₂O₈S₂ nih.gov | |

| Molecular Weight | 449.3 g/mol nih.gov |

Analytical Methodologies for the Characterization and Quantification of 3,3 Dichlorobenzidine Sulphate

Advanced Chromatographic Techniques for 3,3'-Dichlorobenzidine (B165656) Sulphate Analysis

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation and analysis of 3,3'-Dichlorobenzidine and for the quantification of the sulphate counter-ion.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of benzidine (B372746) and its derivatives, including 3,3'-Dichlorobenzidine. researchgate.net Its high selectivity makes it well-suited for separating these compounds from complex sample matrices. researchgate.net A common approach involves reversed-phase chromatography using a C18 column. researchgate.net

For the detection of 3,3'-Dichlorobenzidine, ultraviolet (UV) detection is frequently employed, typically at a wavelength of 280 nm. researchgate.netsielc.com However, to achieve the low detection limits required for environmental monitoring, more sensitive and selective detection methods are often necessary. Electrochemical detection, specifically coulometric detection, has been shown to provide high sensitivity and selectivity for the determination of benzidine and 3,3'-Dichlorobenzidine in aqueous samples. nih.govresearchgate.net An online solid-phase extraction (SPE) method coupled with HPLC and coulometric detection has been developed for the trace-level determination of these compounds in natural waters, achieving detection limits of 50 ng/L for 3,3'-Dichlorobenzidine. nih.govresearchgate.net

A validated HPLC method for the determination of 3,3'-Dichlorobenzidine and its salts in factory atmospheres involves sampling on a two-stage sampler with a glass fiber filter and silica (B1680970) gel, followed by desorption and analysis by HPLC with UV detection at 254 nm. epa.gov This method demonstrated good precision for measuring concentrations in the microgram per cubic meter range. epa.gov

Table 1: HPLC Methods for the Analysis of 3,3'-Dichlorobenzidine

Gas Chromatography (GC) is another powerful technique for the analysis of 3,3'-Dichlorobenzidine, particularly when high sensitivity is required. sigmaaldrich.com Due to the low volatility of 3,3'-Dichlorobenzidine, derivatization is typically necessary to convert it into a more volatile form suitable for GC analysis. researchgate.netnih.gov Common derivatizing agents include heptafluorobutyric anhydride (B1165640) (HFBA) and pentafluoropropionic acid anhydride. researchgate.netnih.gov

Selective detectors are crucial for achieving low detection limits and minimizing interferences from co-extracted compounds. The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is therefore well-suited for the analysis of the chlorinated 3,3'-Dichlorobenzidine derivatives. osha.gov The Occupational Safety and Health Administration (OSHA) has an evaluated method for aromatic amines, including 3,3'-Dichlorobenzidine, that utilizes GC with an ECD for quantitation of the heptafluorobutyric acid anhydride derivatives. osha.gov

A halogen-specific detector (XSD) offers even greater selectivity for halogenated compounds. nih.gov In an XSD, the GC effluent undergoes oxidative pyrolysis, converting halogenated compounds into free halogens which are then detected. nih.gov This high selectivity results in chromatograms with minimal background noise, allowing for low detection limits. nih.gov While not specifically documented for 3,3'-Dichlorobenzidine sulphate, the principles of GC-XSD make it a promising technique for its analysis.

The Nitrogen-Phosphorus Detector (NPD), also known as a thermionic-specific detector, is selective for nitrogen-containing compounds. While it can be used for the analysis of 3,3'-Dichlorobenzidine, its selectivity is based on the nitrogen atoms in the molecule.

Ion Chromatography (IC) is the primary method for the determination of inorganic anions, including sulphate, in a variety of environmental samples. tandfonline.comresearchgate.net This technique separates ions based on their interactions with an ion-exchange stationary phase, followed by detection, most commonly by suppressed conductivity. researchgate.net IC is a well-established regulatory method for anion analysis in environmental samples due to its ability to determine multiple anions in a single run. researchgate.net

A typical IC method for common anions can have a run time of 8-10 minutes, with sulphate often being the last eluting ion. tandfonline.com However, rapid IC methods have been developed for the specific determination of sulphate with a much shorter run time of around 3 minutes. tandfonline.com These methods utilize a specialized anion exchange column and a specific eluent composition to achieve fast separation of sulphate from other common anions like chloride, nitrate, and phosphate. tandfonline.com

The sensitivity of IC allows for detection limits in the low parts-per-billion range, with a wide linear calibration range. researchgate.net For instance, a rapid IC method for sulphate has a reported detection limit of 29.5 µg/L. tandfonline.com However, high salinity in samples can interfere with the determination of low-concentration sulphate, leading to shifts in retention time and inaccurate quantification. researchgate.net Pre-treatment steps, such as cation-removal using a cation exchange resin, can be employed to mitigate these matrix effects and improve the accuracy of sulphate determination in high-salinity samples. researchgate.net

Table 2: Ion Chromatography Methods for Sulphate Quantification

Mass Spectrometric Approaches for this compound and its Transformation Products

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of organic compounds, offering high sensitivity and structural information. When coupled with chromatographic separation techniques, it provides a powerful platform for the analysis of complex samples.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a high-resolution mass spectrometry technique that offers unparalleled mass accuracy and resolving power. yale.eduwikipedia.org This makes it exceptionally well-suited for the analysis of complex environmental samples and for the unambiguous identification of trace contaminants. nih.govacs.org In FT-ICR MS, ions are trapped in a strong magnetic field and their cyclotron frequency is measured, which is inversely proportional to their mass-to-charge ratio. yale.eduwikipedia.org The high accuracy of this frequency measurement allows for the determination of elemental compositions of unknown compounds. nih.govacs.org

A study exploring the suitability of a small FT-ICR mass spectrometer for the analysis of 3,3'-Dichlorobenzidine and its degradation products demonstrated the technique's capability for direct analysis of sample solutions without prior chromatographic separation or derivatization. nih.govacs.org This approach yielded low picogram detection limits for 3,3'-Dichlorobenzidine. nih.govacs.org The high resolution of FT-ICR MS also allows for the study of complex mixtures and the identification of transformation products, such as the sequential dehalogenation of 3,3'-Dichlorobenzidine to 3-chlorobenzidine and then to benzidine. nih.govacs.org

The exceptional resolving power of FT-ICR MS is particularly advantageous for distinguishing between isobaric and isomeric species, which is often a challenge in the analysis of complex environmental samples. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net For the analysis of 3,3'-Dichlorobenzidine, which is not sufficiently volatile for direct GC analysis, derivatization is a necessary step. nih.govresearchgate.net Silylation, using reagents like N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBDMSTFA), has been shown to produce stable derivatives of 3,3'-Dichlorobenzidine with excellent chromatographic properties. researchgate.net

The coupling of GC with a mass spectrometer allows for both the separation and identification of the derivatized compound. Electron impact (EI) ionization is a common ionization technique used in GC-MS. researchgate.net For enhanced sensitivity, especially for halogenated compounds, negative ion chemical ionization (NCI) can be employed. researchgate.netnih.gov A GC-MS-NCI method has been developed for the determination of 3,3'-Dichlorobenzidine-hemoglobin adducts after derivatization with heptafluorobutyric anhydride (HFBA), achieving a detection limit below 0.1 ng/g of hemoglobin. nih.gov

The choice of derivatization reagent and ionization mode can be optimized to achieve the desired sensitivity and selectivity for a particular application. For instance, derivatization with pentafluoropropionic acid anhydride followed by GC-MS analysis in either EI or NCI mode has been successfully applied to the determination of trace levels of 3,3'-Dichlorobenzidine in industrial wastewater. researchgate.net

Table 3: Mass Spectrometric Methods for the Analysis of 3,3'-Dichlorobenzidine

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and widely adopted technique for the determination of non-volatile species like 3,3'-Dichlorobenzidine (DCB) and its salts. The coupling of the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry makes it ideal for analyzing complex matrices.

In a typical LC-MS analysis of DCB, a reversed-phase HPLC column, such as a C18 column, is often employed. The mobile phase composition is optimized to achieve efficient separation of the analyte from other components in the sample. A common mobile phase for DCB analysis consists of a gradient mixture of acetonitrile (B52724) and water. epa.gov For the detection of 3,3'-Dichlorobenzidine, mass spectrometry is frequently performed using a tandem mass spectrometer (MS/MS) operating in selected reaction monitoring (SRM) mode, which offers high sensitivity and selectivity. researchgate.net

An example of an LC-MS/MS method involves online solid-phase extraction (SPE) to preconcentrate the analyte from aqueous samples, followed by chromatographic separation and detection. researchgate.netnih.gov This approach can achieve very low detection limits, often in the nanogram per liter (ng/L) range. For instance, a method using a polymeric PLRP-S phase for preconcentration and coulometric detection achieved detection limits of 50 ng/L for 3,3'-DCB in fortified reagent water. researchgate.netnih.gov

Table 1: LC-MS Parameters for 3,3'-Dichlorobenzidine Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Chromatography | ||

| Column | Reversed-phase C18 or polymeric | epa.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water gradient | epa.gov |

| Flow Rate | ~1.5 mL/min | epa.gov |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI) | |

| Detection Mode | Tandem MS (MS/MS) with Selected Reaction Monitoring (SRM) | researchgate.net |

| Precursor Ion [M+H]⁺ | Varies with specific salt |

Spectroscopic Characterization Techniques for this compound

Spectroscopic methods are indispensable for both the quantitative analysis and structural confirmation of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation, providing characteristic spectra that serve as a molecular fingerprint.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Quantitative and Mechanistic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative determination of 3,3'-Dichlorobenzidine. The technique is based on the absorption of UV or visible light by the analyte, which results in electronic transitions. The absorbance is directly proportional to the concentration of the substance, following the Beer-Lambert law.

For 3,3'-Dichlorobenzidine, the UV spectrum is typically recorded in a suitable solvent, and the wavelength of maximum absorbance (λmax) is used for quantification. In one high-performance liquid chromatography (HPLC) method, a UV detector set at 254 nanometers was used for the determination of both benzidine and 3,3'-dichlorobenzidine. epa.gov The choice of this wavelength allows for sensitive detection of the aromatic system present in the molecule. UV-Vis spectroscopy can also be employed in mechanistic studies to monitor the degradation or transformation of DCB, as changes in the chemical structure will be reflected in the UV-Vis spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for obtaining a "vibrational fingerprint" of a molecule. These methods probe the vibrational modes of the chemical bonds within the molecule, providing detailed structural information.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational frequencies of the bonds in the molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H stretching and bending vibrations of the amine groups, C-H stretching and bending of the aromatic rings, C-N stretching, and C-Cl stretching. The presence of the sulphate counter-ion would also give rise to strong, characteristic absorption bands. A KBr wafer technique is commonly used for acquiring the FTIR spectra of solid samples like 3,3'-Dichlorobenzidine dihydrochloride (B599025). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).

For 3,3'-Dichlorobenzidine, ¹H NMR and ¹³C NMR spectra provide crucial data for confirming its structure. chemicalbook.com The ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns revealing their positions on the biphenyl (B1667301) rings. The protons of the amine groups would also produce characteristic signals. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule, confirming the carbon skeleton and the positions of the chloro and amino substituents. nih.gov

Electrochemical Methods for this compound Determination

Electrochemical methods offer a sensitive and often cost-effective alternative for the determination of 3,3'-Dichlorobenzidine. These techniques are based on the measurement of the electrical properties of a solution containing the analyte.

One notable electrochemical method is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC). researchgate.net In this approach, after chromatographic separation, the analyte is passed through an electrochemical detector where it undergoes an oxidation or reduction reaction at a specific applied potential. The resulting current is proportional to the concentration of the analyte. For the analysis of benzidines, coulometric detection at an applied potential of 700 mV has been shown to be highly sensitive and selective. researchgate.netnih.gov This method has been successfully applied to the analysis of environmental water samples, achieving low detection limits. researchgate.netnih.gov

Rigorous Sample Preparation Protocols and Matrix Effects in Environmental and Industrial Sample Analysis

The accurate quantification of this compound in environmental and industrial samples is highly dependent on the sample preparation protocol and the management of matrix effects. Environmental samples, such as wastewater and soil, are often complex matrices that can interfere with the analysis.

Sample Preparation: A crucial step in the analysis is the extraction and pre-concentration of the analyte from the sample matrix. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. researchgate.net Various sorbents can be employed, including octadecylsilane (B103800) (ODS) and polymeric phases like Porapak RDX. researchgate.net The choice of sorbent and elution solvents is optimized to maximize the recovery of the analyte while minimizing the co-extraction of interfering substances. For air sampling, a common method involves collection on sulfuric acid-treated glass fiber filters. osha.gov

Matrix Effects: In LC-MS analysis, matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of the results. researchgate.net These effects arise from co-eluting compounds from the sample matrix that affect the ionization efficiency of the analyte in the mass spectrometer's ion source. researchgate.net To compensate for matrix effects, several strategies can be employed. The use of matrix-matched standards, where calibration standards are prepared in a blank matrix similar to the sample, is a common approach. researchgate.net Another powerful technique is the use of stable isotopically labeled internal standards, such as deuterated 3,3'-Dichlorobenzidine (DCB-d6), which behave similarly to the analyte during sample preparation and ionization, thus correcting for both extraction losses and matrix effects. researchgate.net

Table 2: Common Sample Preparation Techniques for 3,3'-Dichlorobenzidine

| Technique | Matrix | Description | Source |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Wastewater, Water | Extraction and pre-concentration using cartridges like ODS or Porapak RDX. | researchgate.net |

| Online SPE-LC | Aqueous Samples | Automated extraction and pre-concentration directly coupled to the LC system for high throughput and sensitivity. | researchgate.netnih.gov |

| Liquid-Liquid Extraction | Water | Extraction of the analyte into an immiscible organic solvent. | osha.gov |

Analytical Method Validation, Quality Assurance, and Detection Limit Optimization for this compound Research

The accurate and reliable measurement of 3,3'-Dichlorobenzidine (DCB) and its salts, including this compound, in various matrices is crucial for environmental monitoring and research. Analytical method validation, robust quality assurance protocols, and the continuous optimization of detection limits are fundamental to ensuring the integrity of research findings. These processes confirm that an analytical method is suitable for its intended purpose and provides data of known quality.

Similarly, gas chromatography-mass spectrometry (GC/MS) methods have undergone validation for the analysis of DCB in industrial wastewater. In one such study, recoveries of DCB and its deuterated surrogate (DCB-d6) were consistently above 90% for samples spiked at 10, 1, and 0.1 µg/L. researchgate.net Another evaluated method by the Occupational Safety and Health Administration (OSHA) using gas chromatography with an electron capture detector reported that the recovery of 3,3'-dichlorobenzidine from samples remained above 75% after 15 days of storage at 0°C. osha.gov The precision for this method during the 15-day storage test was ±14.0% at the 95% confidence level. osha.gov

Quality assurance (QA) involves a comprehensive set of procedures to ensure that the final analytical results meet a predefined standard of quality. This includes the use of quality control (QC) check samples, the analysis of laboratory reagent blanks, and the maintenance of performance records. epa.gov For example, EPA Method 605 requires the use of a QC check sample containing 3,3'-dichlorobenzidine at a concentration of 50 µg/mL in methanol. epa.gov Furthermore, all glassware must be meticulously cleaned, and materials used in the analysis must be demonstrated to be free from interferences by running laboratory reagent blanks. epa.gov For methods involving sample collection, such as air monitoring, specific handling procedures are mandated, like shipping and storing samples for 3,3'-dichlorobenzidine at or below 0°C and analyzing them as soon as possible to minimize analyte loss. osha.govosha.gov

Optimizing detection limits is a critical aspect of developing analytical methods for trace-level contaminants like this compound. The choice of analytical technique and detector plays a significant role in achieving low detection limits. A solid-phase extraction and GC/MS method achieved a detection limit of 0.1 µg/L for DCB in wastewater using electron impact GC/MS, which was improved to 0.01 µg/L by using negative ion chemical ionization GC/MS. researchgate.net An online solid-phase extraction method coupled with liquid chromatography and highly sensitive coulometric detection achieved a detection limit of 50 ng/L for 3,3'-DCB in fortified reagent water samples. researchgate.netnih.gov

Further advancements in instrumentation, such as Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, have pushed detection limits even lower. Using this technique without prior chromatographic separation, lower limits of detection for DCB were determined to be 29 pg with electron ionization and 21 pg with chemical ionization. nih.govacs.org The OSHA-evaluated gas chromatography method reported a detection limit of 0.02 pg per injection for the heptafluorobutyric acid anhydride derivative of 3,3'-dichlorobenzidine. osha.gov

The table below summarizes findings from various studies on the validation and detection limits of analytical methods for 3,3'-Dichlorobenzidine.

Table 1: Summary of Analytical Method Validation and Detection Limits for 3,3'-Dichlorobenzidine

| Analytical Method | Matrix | Validation Parameter | Finding | Detection Limit | Source(s) |

|---|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Air | Precision (Relative Deviation) | 5.1% for DCB | 3 µg/m³ (for a 50 L air sample) | epa.gov |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Industrial Wastewater | Recovery | >90% at 0.1, 1, and 10 µg/L spiking levels | 0.01 µg/L (NCI-GC/MS) | researchgate.net |

| Gas Chromatography with Electron Capture Detector (GC-ECD) | Air | Storage Stability (15 days at 0°C) | >75% recovery | 0.02 pg (per injection) | osha.gov |

| Online Solid-Phase Extraction-Liquid Chromatography with Electrochemical Detection | Aqueous Samples | Recovery | >90% | 50 ng/L | researchgate.netnih.gov |

| Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry | Neat Samples | - | - | 21 pg (Chemical Ionization) | nih.govacs.org |

| HPLC with Electrochemical Detection (EPA Method 605) | Municipal & Industrial Discharges | Precision (Overall) | 0.38 * (avg. recovery) + 0.02 µg/L | 0.13 µg/L | nih.gov |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 3,3'-Dichlorobenzidine |

| This compound |

| 3,3'-Dichlorobenzidine dihydrochloride |

| 3-Chlorobenzidine |

| 4,4'-methylene-bis-(2-chloroaniline) |

| Acetonitrile |

| Aniline |

| Benzidine |

| Chloroform |

| Heptafluorobutyric acid anhydride |

| Methanol |

| Methyl-alcohol |

| o-nitrochlorobenzene |

| Pentafluoropropionic acid anhydride |

| Sodium hydroxide (B78521) |

| Sulfuric acid |

| Triethylamine |

Environmental Geochemistry and Transformation of 3,3 Dichlorobenzidine Sulphate

Environmental Occurrence and Distribution Studies of 3,3'-Dichlorobenzidine (B165656) Sulphate

Industrial wastewater is a primary conduit for 3,3'-dichlorobenzidine entering the environment. cdc.gov Its chemical properties, particularly its tendency to bind to particles, dictate its distribution in aquatic and terrestrial systems.

3,3'-Dichlorobenzidine has been detected in various aquatic environments, often as a result of industrial discharge. cdc.gov In the United States, it was detected, though not quantified, in 0.1% of 863 natural water samples and 1% of 1,239 industrial effluent samples. canada.ca More specific measurements in wastewater from different industries have shown maximum concentrations ranging from 2 to 10 parts per billion (ppb). cdc.govnih.gov For instance, wastewater from paint and ink manufacturing has shown levels up to 10 ppb, while nonferrous metals manufacturing and coal mining have shown levels of 2 ppb and 3 ppb, respectively. cdc.govnih.gov

In Canada, while specific concentrations in surface or groundwater have not been identified, modeling predicts a steady-state concentration in water of 3.44x10⁻⁷ µg/L. canada.ca Field studies in specific locations, such as Lake Macatawa in Michigan, which has been affected by dye manufacturing, have found DCB concentrations in the water phase ranging from non-detectable to approximately 1300 times higher than the water quality criterion of 0.021 µg/L. nih.gov The compound has also been detected in surface and groundwater in Oklahoma at concentrations between 0.65 and 0.90 µg/L. cdc.gov Its presence in wastewater is a significant concern, with concentrations in industrial effluents reported from non-detectable up to 654 µg/L. cdc.gov Analytical methods have been developed to detect DCB in wastewater at levels as low as 0.01 µg/L. iwaponline.com

| Aquatic System | Reported Concentration | Location/Source | Reference |

|---|---|---|---|

| Industrial Effluent (USA) | Detected in 1% of 1,239 samples | United States | canada.ca |

| Natural Water (USA) | Detected in 0.1% of 863 samples | United States | canada.ca |

| Wastewater (Paint & Ink Mfg.) | Up to 10 ppb | United States | cdc.govnih.gov |

| Wastewater (Nonferrous Metals) | 2 ppb | United States | cdc.govnih.gov |

| Wastewater (Coal Mining) | 3 ppb | United States | cdc.govnih.gov |

| Wastewater (General) | Non-detectable to 654 µg/L | United States | cdc.gov |

| Surface & Groundwater | 0.65–0.90 µg/L | Oklahoma, USA | cdc.gov |

| Lake Water | Up to ~27.3 µg/L (1300x criterion) | Lake Macatawa, MI, USA | nih.gov |

In terrestrial and sedimentary environments, 3,3'-dichlorobenzidine demonstrates low mobility due to its strong tendency to bind to organic matter. cdc.govcanada.cacdc.gov It adsorbs extensively to soil, sediment, and sludge, which become major sinks for the compound. epa.govwho.int This strong binding is a key factor in its persistence and distribution. canada.ca

Studies have shown that DCB becomes tightly bound to soil humic components, with one study noting that none could be recovered by organic solvent extraction four months after application in municipal sewage sludge. canada.ca This strong adsorption means it is highly immobile in soil. canada.caosti.gov Despite this immobility, it has been shown to persist, with very slow mineralization under both aerobic and anaerobic conditions. canada.ca

Concentrations of DCB have been measured in various terrestrial matrices. In Canadian agricultural soils, levels of 0.01–0.04 mg/kg have been detected. cdc.gov In the United States, a concentration of 16 ppm was reported in municipal sludge from Michigan. cdc.gov An 11-year field study of Lake Macatawa found DCB in sediment at a concentration of nearly 70 mg/kg in one sample from 1993. nih.gov The study confirmed that DCB, when bound to sediment, can be transported over long distances. nih.govcdc.gov In landfill soil and sewage sludge in the US, concentrations have been reported from not detected up to 20 mg/kg. who.int

| Terrestrial Matrix | Reported Concentration | Location/Source | Reference |

|---|---|---|---|

| Agricultural Soil | 0.01–0.04 mg/kg | Canada | cdc.gov |

| Municipal Sludge | 16 ppm (mg/kg) | Michigan, USA | cdc.gov |

| Lake Sediment | Up to 70 mg/kg (in 1993) | Lake Macatawa, MI, USA | nih.gov |

| Landfill Soil & Sewage Sludge | Not detected to 20 mg/kg | United States | who.int |

Atmospheric transport is not considered a major pathway for the environmental distribution of 3,3'-dichlorobenzidine. cdc.gov This is due to its low vapor pressure and low Henry's Law constant, which indicate it is not a volatile chemical. cdc.govcdc.gov Any DCB that is released into the atmosphere is expected to adsorb to airborne dust and particulate matter. cdc.gov

The primary mechanisms for removal from the atmosphere are wet and dry deposition. cdc.gov This means that particle-bound DCB can be brought back to earth by rain (wet deposition) or simply by settling out of the air (dry deposition). cdc.gov Fugacity modeling predicts that at a steady state, less than 0.001% of released DCB would be found in the air. canada.cawho.int While long-range atmospheric transport from other countries is considered a possibility for its entry into the Canadian environment, there is no direct data to support this. canada.ca

Phototransformation Pathways of 3,3'-Dichlorobenzidine Sulphate

Sunlight plays a crucial role in the degradation of 3,3'-dichlorobenzidine in the environment, particularly in aquatic systems and on soil surfaces.

3,3'-Dichlorobenzidine is extremely susceptible to photolysis in water when exposed to sunlight. cdc.govcdc.gov This rapid degradation is a significant fate process for the compound in sunlit surface waters. canada.cacdc.gov The primary mechanism of photolytic degradation involves sequential dechlorination. cdc.govcanada.canih.gov

Under the action of natural or simulated sunlight, DCB is first degraded to 3-Chlorobenzidine (monochlorobenzidine) and subsequently to benzidine (B372746). canada.caepa.govnih.gov This process can be very fast; one study determined the half-life of DCB in water exposed to natural sunlight to be approximately 90 seconds. cdc.gov Another study reported a half-life of less than 10 minutes. canada.ca In addition to the dechlorinated intermediates, this process also generates a number of brightly colored, water-insoluble compounds. cdc.govcanada.ca The generation of benzidine as a degradation product is of particular concern, as it is a known human carcinogen. epa.gov

In addition to direct photolysis, 3,3'-dichlorobenzidine can be degraded through photooxidation, which involves reactions with photochemically produced reactive species like hydroxyl radicals. cdc.govcanada.ca

In the atmosphere, the estimated half-life for the reaction of DCB with hydroxyl radicals is approximately 10 hours. cdc.gov Estimates for its degradation in air through photolysis range from 1.5 to 5 minutes, while the half-life for photooxidation is estimated to be between 0.9 and 9 hours. canada.ca

| Medium | Process | Estimated Half-Life | Reference |

|---|---|---|---|

| Air | Photolysis | 1.5 - 5 minutes | canada.ca |

| Air | Photooxidation | 0.9 - 9 hours | canada.ca |

| Air | Reaction with Hydroxyl Radicals | ~10 hours | cdc.gov |

| Water (Sunlight) | Photolysis | ~90 seconds | cdc.gov |

| Water (Sunlight) | Photolysis | < 10 minutes | canada.ca |

| Surface Water (Biodegradation) | Biodegradation | 4 - 26 weeks | who.int |

| Anaerobic Groundwater (Biodegradation) | Biodegradation | 16 - 101 weeks | who.int |

Biotransformation and Biodegradation of this compound

The microbial transformation of 3,3'-Dichlorobenzidine is a significantly slower process compared to its photodegradation. Nevertheless, it represents a crucial pathway for the natural attenuation of this contaminant in soils and sediments.

Microbial degradation of DCB can occur under both aerobic and anaerobic conditions, though it is generally considered resistant to rapid biodegradation. canada.caepa.gov

Aerobic Degradation: Under aerobic conditions, the biodegradation of DCB is slow. canada.ca Estimated half-lives in surface water range from 4 to 26 weeks. canada.ca The degradation process can be influenced by the presence of other organic matter. For instance, the extent of degradation in laboratory tests has shown a dependence on the concentration of yeast extract added, suggesting a potential cometabolic process. cdc.gov In soil, mineralization of DCB under aerobic conditions is very slow. canada.ca One identified mechanism for aerobic transformation is peroxidative activation, as observed in the bacterium Salmonella typhimurium, where the enzyme hydroperoxidase I catalyzes the activation of DCB in the presence of hydrogen peroxide. nih.gov

Anaerobic Degradation: Anaerobic conditions, particularly in sediments, are more conducive to the transformation of DCB. The primary mechanism is reductive dehalogenation, which is mediated by microbial activity. cdc.gov In anaerobic sediment-water mixtures, DCB has been shown to undergo sequential dehalogenation to monochlorobenzidine and subsequently to benzidine. nih.govcdc.gov This process is significantly slower than photodegradation, with an estimated half-life of approximately 150 days in lake water and sediment mixes. cdc.gov In anaerobic groundwater, the estimated half-life for biodegradation is even longer, ranging from 16 to 101 weeks. canada.ca The transformation is confirmed to be biological, as no degradation is observed in autoclaved, sterile samples. cdc.gov

The biotransformation of DCB is facilitated by specific microbial enzymes. Under anaerobic conditions, the key pathway is reductive dehalogenation, leading to the metabolites 3-chlorobenzidine and benzidine . cdc.gov

Under aerobic conditions, enzymatic pathways can be more varied. In studies with the bacterium Salmonella typhimurium, the enzyme hydroperoxidase I (a type of catalase) has been shown to catalyze the peroxidative activation of DCB, transforming it into a mutagenic form. nih.gov While not environmental microorganisms, studies on mammalian metabolism provide insights into potential enzymatic pathways. The cytochrome P-450 enzyme system has been implicated in the metabolic activation of DCB. nih.gov In fish, the only detected metabolite was an acid-labile conjugate of DCB, suggesting that conjugation is a potential biotransformation pathway in aquatic organisms. epa.gov

Microbial dehalogenation is the critical process in the anaerobic breakdown of DCB. This occurs through a sequential reductive process where chlorine atoms are removed one by one. cdc.gov

Studies on anaerobic sediment slurries have demonstrated the transformation of up to 80% of DCB to benzidine over a one-year incubation period. cdc.gov While specific kinetic studies on DCB-degrading microbial communities are limited, research on analogous compounds provides valuable insights. For example, a study on the reductive dechlorination of 2,3-dichloroaniline (B127971) by an anaerobic enrichment culture dominated by the bacterium Dehalobacter provides relevant kinetic parameters that can serve as a model for understanding DCB dehalogenation. biorxiv.orgbiorxiv.org In this study, the bacteria were able to grow on the chlorinated compound, demonstrating organohalide respiration. biorxiv.org

Table 2: Kinetic Parameters for Reductive Dechlorination by a Dehalobacter-dominated Culture (using Dichloroaniline as an analogue)

| Kinetic Parameter | Value | Unit | Reference |

|---|---|---|---|

| Maximum Specific Growth Rate (μmax) | 0.18 ± 0.03 | day⁻¹ | biorxiv.org |

| Half-saturation Constant (Ks) | 45 ± 16 | mg/L | biorxiv.org |

| Growth Yield | 1.2 ± 0.1 x 10⁸ | 16S rRNA gene copies/μmol chloride | biorxiv.orgbiorxiv.org |

| First-order Decay Constant | 0.017 ± 0.001 | day⁻¹ | biorxiv.org |

Note: Data from a study on 2,3-dichloroaniline, a structurally similar compound, are presented as an illustrative example of microbial dehalogenation kinetics.

Sorption, Desorption, and Mobility Dynamics of this compound in Environmental Media

The transport and bioavailability of DCB in the environment are heavily controlled by its sorption and desorption behavior in soil and sediment.

3,3'-Dichlorobenzidine exhibits strong binding affinity for soil and sediment particles, which results in low mobility in most environmental systems. cdc.govcanada.ca Greater than 95% of DCB in aqueous suspensions has been shown to adsorb to natural pond and lake sediments. epa.gov This strong sorption is attributed to its chemical structure and properties.

The primary factors influencing the adsorption of DCB are the organic carbon content and clay content of the soil or sediment. cdc.gov Adsorption tends to be greater in soils with higher humus content. cdc.gov The process is complex and involves multiple mechanisms, including partitioning into organic matter, covalent bonding, and cation exchange. nih.gov Over time, DCB can become more tightly bound and resistant to extraction, suggesting the formation of strong, potentially covalent, linkages with soil humic components. canada.ca

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to sorb to soil or sediment. The reported Koc values for DCB vary widely, reflecting the complexity of its interactions with different environmental matrices. This variability indicates that predicting its sorption based on a single Koc value can be challenging. cdc.gov

Table 3: Soil Sorption and Mobility of 3,3'-Dichlorobenzidine

| Parameter | Value Range | Implication | Influencing Factors | References |

|---|---|---|---|---|

| Organic Carbon Partition Coefficient (Log Koc) | 2.86 - 4.67 | Low to no mobility in soil | Soil humus content, clay content | cdc.gov |

| Koc Value | 721 - 47,000 | Strong binding to soil and sediment | Soil/sediment composition | cdc.gov |

| Adsorption in Sediment Suspensions | >95% | Predominantly found in the solid phase | Covalent bonding, cation exchange, partitioning | epa.govnih.gov |

Influence of Environmental Parameters on Sorption Behavior

The sorption of 3,3'-Dichlorobenzidine (DCB) to soil and sediment is a primary factor controlling its environmental availability and mobility. This process is significantly influenced by key environmental parameters, particularly pH and organic carbon content.

DCB exhibits strong binding to soil and sediment, which limits its movement in the environment. canada.cacdc.gov Studies have shown that DCB adsorbs extensively to a variety of aquatic sediments, with over 95% of the compound in aqueous suspensions becoming associated with natural pond and lake sediments. epa.gov The primary mechanisms governing this sorption include partitioning, covalent bonding, and cation exchange. nih.gov

Organic Carbon Content: The organic carbon fraction of soil and sediment plays a crucial role in the sorption of DCB. A predominant fate for DCB in soil is the formation of covalent linkages with soil humic components, effectively sequestering the chemical. canada.ca This strong association means that as organic carbon content increases, the sorption of DCB is also expected to increase, reducing its concentration in the aqueous phase and thus its mobility and bioavailability. nih.gov In one field study, sediments with total organic carbon content ranging from 1% to over 20% were shown to be the primary sink for DCB in an aquatic system. researchgate.net The compound's high log Koc (soil organic carbon-water partitioning coefficient) suggests it will bind strongly to the solid phases in soil, sediment, and sludges. cdc.gov

pH: The pH of the soil and water matrix also affects DCB's sorption behavior. As an aromatic amine, the ionization state of DCB is pH-dependent. In more acidic environments (lower pH), amines become protonated, increasing their positive charge and enhancing their potential for cation exchange with negatively charged sites on clay minerals and organic matter. nih.gov Conversely, as pH increases, the compound is more likely to be in its neutral form, where hydrophobic partitioning into organic matter becomes the more dominant sorption mechanism. nih.gov Studies on other organic compounds have shown that lower pH can enhance retention in soil. nih.gov For DCB, the interplay between its chemical state at different pH levels and the surface properties of the sorbent materials (like soil and sediment) dictates the extent of its immobilization. researchgate.netresearchgate.net

The following table summarizes the influence of these key parameters on DCB sorption.

| Environmental Parameter | Influence on Sorption | Predominant Mechanism(s) |

| Organic Carbon Content | Sorption increases with higher organic carbon content. | Partitioning, Covalent Bonding with Humic Substances. |

| pH | Sorption is generally enhanced at lower pH values. | Cation Exchange (at low pH), Hydrophobic Sorption. |

Transport Modeling and Field Investigations of this compound Mobility

The transport and mobility of 3,3'-Dichlorobenzidine (DCB) are largely dictated by its strong tendency to sorb to particulate matter. Consequently, it is considered to have very low mobility in soil but can be transported over significant distances when associated with mobile sediments in aquatic systems.

Mobility in Soil: Laboratory and field data indicate that DCB is highly immobile in soil. canada.ca In soil column experiments designed to simulate leaching, DCB demonstrated very limited vertical movement. One study using soil columns irrigated daily for 84 days found that only 0.063% to 0.16% of the applied DCB was recovered in the leachate water. osti.gov This strong immobilization is attributed to the formation of humus-bound residues and the compound's low water solubility. osti.gov Similarly, another study observed that DCB applied to soil via municipal sewage sludge quickly became unextractable, with none of the chemical recovered by organic solvent extraction after four months, further confirming its persistence and lack of mobility in the soil matrix. canada.ca

Transport in Aquatic Environments: While DCB is immobile in the soil column, its fate in aquatic environments is linked to sediment transport. An 11-year field study conducted in Lake Macatawa (Holland, MI), a freshwater estuary, confirmed that DCB and its degradation product, benzidine, can be transported over long distances within the lake system. researchgate.net The distribution pattern of DCB in the lake sediments was consistent with a wind-driven mechanism of sediment transport and resuspension. researchgate.net This indicates that while DCB is not mobile in the dissolved phase, its association with sediment particles makes it susceptible to transport wherever those particles are moved by currents and other physical forces.

Transport Modeling: Environmental fate models have been used to predict the distribution of DCB. The FUGACITY LEVEL III model, for instance, predicted that at a steady state, the vast majority (99.75%) of released DCB would partition to surface water, with a much smaller fraction (0.254%) ending up in sediment. canada.cawho.int However, the model's authors noted that because the model does not fully account for the formation of strongly bound residues, the concentration in sediment may be underestimated, while the concentration in water may be overestimated. canada.ca This highlights the critical role of irreversible sorption in controlling the ultimate fate of DCB.

| Study Type | Environment | Key Findings on Mobility/Transport | Citation |

| Soil Column Leaching | Sandy Soil | Highly immobile; only 0.063-0.16% of applied DCB leached after 84 days of irrigation. | osti.gov |

| Field Study | Sludge-Amended Soil | Became unextractable from soil within 4 months, indicating very low mobility. | canada.ca |

| Field Investigation | Freshwater Estuary (Lake Macatawa) | Transported over long distances while bound to sediments; distribution linked to wind-driven sediment movement. | researchgate.net |

| Computer Modeling | Generic Environment | Predicts partitioning primarily to water, but may underestimate sediment accumulation due to strong binding. | canada.cawho.int |

Abiotic Hydrolysis and Other Chemical Transformation Processes in the Environment

In the environment, 3,3'-Dichlorobenzidine (DCB) is subject to several abiotic transformation processes, with photodegradation being the most significant and rapid pathway for its breakdown.

Photodegradation/Photolysis: DCB is very rapidly degraded in aqueous solutions by the action of natural or simulated sunlight. epa.gov The half-life for this photodegradation in water has been estimated to be as short as 90 seconds in natural sunlight and less than 10 minutes in other studies. canada.cacdc.govepa.gov This rapid breakdown suggests that photolysis is a critical process on soil and water surfaces exposed to sunlight. cdc.gov

The photodegradation process involves a sequential dechlorination. DCB first loses a chlorine atom to form the intermediate product 3-chlorobenzidine (MCB). cdc.govepa.govacs.org This intermediate then undergoes further photodechlorination to yield benzidine as a stable end product. cdc.govepa.govnih.gov In addition to these dehalogenated products, the photolysis of DCB can also produce a number of brightly colored, water-insoluble compounds. canada.cacdc.gov

Other Transformation Processes: Besides photolysis, other abiotic processes can contribute to the transformation of DCB, although they are generally considered less significant.

Oxidation: DCB may be oxidized by metal ions, such as iron (III), that are naturally present in clays. canada.ca

Reaction with Sediment: Evidence suggests that DCB undergoes chemical reactions with sediment constituents over time, leading to it becoming more tightly and irreversibly bound. epa.gov

Chlorination: In water treatment settings where chlorination is used, DCB can react with chlorine to form tetrachloro derivatives. wikipedia.org

Hydrolysis, the reaction with water in the absence of light, is not considered a major degradation pathway for DCB compared to the rapid process of photolysis. epa.gov

| Transformation Process | Environment | Key Products | Significance |

| Photodegradation (Photolysis) | Surface Water, Soil Surface | 3-Chlorobenzidine, Benzidine, Insoluble colored compounds | Major and very rapid degradation pathway (t½ ≈ 90 seconds). cdc.govepa.gov |

| Oxidation | Soil/Sediment | Unidentified | Potential minor pathway in the presence of metal ions like Fe(III). canada.ca |

| Chlorination | Water Treatment Plants | Tetrachloro derivatives | Occurs under specific treatment conditions. wikipedia.org |

Environmental Bioaccumulation and Bioconcentration Studies in Aquatic Organisms

3,3'-Dichlorobenzidine (DCB) has been shown to accumulate in aquatic organisms, a process that facilitates its transfer within aquatic food webs. The extent of this accumulation is measured by the bioconcentration factor (BCF), which compares the concentration of a chemical in an organism to its concentration in the surrounding water.

Studies have demonstrated that DCB is rapidly bioconcentrated from the water into various aquatic species. epa.gov Research on bluegill sunfish (Lepomis macrochirus) reported BCF values ranging from 132 to 554. epa.gov More specific analysis showed BCFs of 114–175 for the edible portions and 814–856 for the non-edible portions of the fish. cdc.gov The only metabolite of DCB detected in these fish was an acid-labile conjugate, indicating some metabolic transformation after uptake. epa.gov

Other aquatic organisms also show significant uptake of DCB. The golden orfe fish (Leuciscus idus melanotus) was found to have a BCF of 610, while the green alga Chlorella fusca exhibited a BCF of 940. canada.cacdc.gov A study on carp (B13450389) reported a lower BCF range of 43–213 over an 8-week exposure period. cdc.gov Furthermore, DCB can accumulate significantly in activated sludge, with a reported 5-day bioaccumulation factor of 3,100, highlighting its tendency to partition to organic-rich solids in wastewater treatment systems. canada.ca

| Organism | Species | Bioconcentration Factor (BCF) / Bioaccumulation Factor | Citation |

| Fish | Bluegill Sunfish (Lepomis macrochirus) | 132-554 (whole fish); ~500 | canada.caepa.gov |

| Fish | Golden Orfe (Leuciscus idus melanotus) | 610 | canada.cacdc.gov |

| Fish | Carp | 43-213 | cdc.gov |

| Algae | Green Alga (Chlorella fusca) | 940 | canada.cacdc.gov |

| Activated Sludge | N/A | 3,100 | canada.ca |

Advanced Remediation and Treatment Technologies for 3,3 Dichlorobenzidine Sulphate Contamination

Chemical Oxidation Processes for 3,3'-Dichlorobenzidine (B165656) Sulphate Degradation

Chemical oxidation processes are a prominent group of technologies for the degradation of persistent organic pollutants like 3,3'-Dichlorobenzidine (DCB) and its salts. These methods utilize strong oxidizing agents to transform the contaminant into less harmful or more biodegradable compounds.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). mdpi.com These radicals are powerful, non-selective oxidizing agents that can effectively break down a wide range of organic contaminants, including 3,3'-Dichlorobenzidine sulphate. mdpi.comtechno-press.org AOPs are considered highly efficient and environmentally compatible for treating refractory contaminants. frontiersin.org

UV-assisted oxidation systems, particularly the UV/H₂O₂ process, are a well-established AOP for water and wastewater treatment. This technology involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation to generate hydroxyl radicals (•OH), which are potent oxidizing agents. While direct photolysis of 3,3'-Dichlorobenzidine by sunlight can occur rapidly in aqueous solutions, the addition of H₂O₂ in a controlled UV system can enhance the degradation efficiency. epa.govcanada.ca The UV/H₂O₂ system has been shown to be effective in oxidizing other refractory organic compounds. For instance, studies on ibuprofen (B1674241) oxidation demonstrated that the UV/H₂O₂ process could achieve over 97% degradation. nih.gov The efficiency of the process is dependent on factors such as the initial contaminant concentration, H₂O₂ dosage, and UV dose. nih.govsswm.info

Table 1: Research Findings on UV/H₂O₂ Treatment of Organic Contaminants

| Contaminant | Initial Concentration | H₂O₂ Dosage | UV Dose | Degradation Efficiency | Reference |

| Ibuprofen | 34.5 mg/L | 15 mg/L | 75 W lamp, 30 min | 72.03% | nih.gov |

| Ibuprofen | Not Specified | 10 mg/L | Not Specified, 75 min | 97.39% | nih.gov |

| MIB and Geosmin | Not Specified | 5 mg/L | 100 mJ/cm² | 65% and 55% respectively | sswm.info |

Ozonation is another effective AOP for the degradation of organic pollutants. techno-press.org Ozone (O₃) can react with contaminants directly or through the generation of hydroxyl radicals in ozone-based AOPs. nih.gov The degradation of 3,3'-Dichlorobenzidine (DCB) in aqueous solution by ozonation has been investigated, showing that DCB can be efficiently removed. researchgate.net The degradation efficiency is strongly influenced by pH, with the maximum apparent rate observed at pH 4. researchgate.net The degradation rate also increases with a higher ozone dosage and reaction temperature but decreases with a higher initial DCB concentration. researchgate.net While ozonation is effective for the initial degradation of DCB, the mineralization of intermediate products may be limited. researchgate.net

To enhance the efficiency of ozonation, it can be combined with other processes, such as the addition of hydrogen peroxide (O₃/H₂O₂) or catalysts (catalytic ozonation). techno-press.orgnih.gov These combinations promote the generation of hydroxyl radicals, leading to higher degradation and mineralization rates. mdpi.come3s-conferences.org

Table 2: Factors Affecting Ozonation of 3,3'-Dichlorobenzidine

| Parameter | Effect on Degradation Rate | Optimal Condition/Observation | Reference |

| pH | Strong influence | Maximum rate at pH 4 | researchgate.net |

| Ozone Dosage | Increases with dosage | - | researchgate.net |

| Reaction Temperature | Increases with temperature | - | researchgate.net |

| Initial DCB Concentration | Decreases with concentration | - | researchgate.net |

Sulfate (B86663) radical-based AOPs (SR-AOPs) have emerged as a promising technology for the treatment of refractory organic contaminants. frontiersin.orgnih.gov These processes involve the activation of persulfate (PS) or peroxymonosulfate (B1194676) (PMS) to generate sulfate radicals (SO₄⁻•), which have a high redox potential (2.5–3.1 V) and a longer half-life compared to hydroxyl radicals. frontiersin.orgnih.govmdpi.com SR-AOPs are effective over a wider pH range (2.0–8.0) than many hydroxyl radical-based AOPs. frontiersin.orgnih.gov

The activation of persulfate or peroxymonosulfate can be achieved through various methods, including heat, UV radiation, and transition metal catalysis. nih.govnih.gov SR-AOPs have been successfully applied to degrade a variety of persistent organic pollutants. nih.gov The sulfate radical can effectively attack organic molecules, leading to their degradation and potential mineralization. frontiersin.org While specific studies on the application of SR-AOPs for this compound are not widely available, the characteristics of this technology suggest it would be a viable and effective treatment option.

Table 3: Comparison of Hydroxyl and Sulfate Radicals

| Characteristic | Hydroxyl Radical (•OH) | Sulfate Radical (SO₄⁻•) | Reference |

| Redox Potential | 1.8–2.7 V | 2.5–3.1 V | frontiersin.orgnih.gov |

| Half-life | Shorter | 30–40 µs | frontiersin.orgnih.gov |

| Effective pH Range | Acidic (2–4) | Moderate (2.0–8.0) | frontiersin.orgnih.gov |

Chemical Reduction and Precipitation Methods

While oxidation is a common approach, chemical reduction can also be employed for the transformation of chlorinated aromatic compounds. For 3,3'-Dichlorobenzidine, preparation methods involve the reduction of 2-nitrochlorobenzene. wikipedia.org In a remediation context, a diazotization reaction, which involves the addition of sulfuric acid, ice, and sodium nitrite (B80452), has been shown to effectively eliminate detectable levels of DCB from washings after its removal from surfaces. tandfonline.com This process transforms the amino groups of the DCB molecule. Furthermore, 3,3'-Dichlorobenzidine dihydrochloride (B599025) can be precipitated from a sulfuric acid solution by the addition of hydrochloric acid. google.com

Chemical Decontamination Techniques for Industrial Residues

Industrial settings where 3,3'-Dichlorobenzidine and its salts are used can have significant surface contamination. epa.gov Effective decontamination is crucial to prevent worker exposure and environmental release. Research has shown that traditional cleaning methods using sodium hypochlorite (B82951) bleach solutions are only partially effective in removing DCB. tandfonline.com A more effective method involves using an aqueous solution of 5% tetrapotassium pyrophosphate and 10% sodium ethyl hexyl sulfate, applied with a jet sprayer, which can achieve a 90-99% reduction in DCB from work areas. tandfonline.comepa.gov The collected washings can then be treated using the diazotization reaction to chemically eliminate the remaining DCB. tandfonline.com

Biological Remediation Approaches for this compound Contamination

Biological remediation harnesses the metabolic capabilities of microorganisms to break down, transform, or mineralize contaminants in soil and water. For persistent organic pollutants like 3,3'-Dichlorobenzidine (DCB) sulphate, these approaches offer a potentially cost-effective and environmentally sound alternative to conventional physical and chemical treatments. The effectiveness of bioremediation hinges on the presence and activity of microbial populations capable of degrading the target contaminant. nih.gov

Bioremediation Strategies (e.g., in situ, ex situ)

Bioremediation strategies are broadly categorized as in situ (treatment at the contaminated site) or ex situ (excavation of contaminated material for treatment elsewhere). The choice depends on site-specific factors such as the concentration and extent of contamination, geology, and cost. nih.gov

In situ Bioremediation: This approach involves treating the contaminated soil or groundwater in its original location. nih.gov For DCB sulphate contamination, this could involve stimulating indigenous microbial populations that have adapted to the contaminant. ucdavis.edu Techniques like bioventing (supplying oxygen to the unsaturated zone) and biosparging (injecting air below the water table) can enhance aerobic degradation pathways. nih.gov Laboratory studies have shown that microorganisms in freshwater lake sediments can biodegrade 3,3'-Dichlorobenzidine, suggesting the potential for in situ strategies. icevirtuallibrary.comnih.gov The compound undergoes sequential dehalogenation to form 3-chlorobenzidine (MCB) and subsequently benzidine (B372746) under the action of microorganisms. nih.gov

Ex situ Bioremediation: This strategy requires the excavation of contaminated soil or pumping of groundwater for treatment in a controlled environment. Common ex situ techniques include landfarming, biopiles, and bioreactors. While generally more expensive due to excavation and transport costs, ex situ methods allow for greater control over environmental parameters (e.g., temperature, pH, nutrient levels), potentially leading to faster and more complete degradation of contaminants like DCB sulphate.

Bioaugmentation and Biostimulation Techniques for Enhanced Microbial Degradation

To enhance the rate and extent of DCB sulphate degradation, two primary biotechnological strategies are employed: biostimulation and bioaugmentation. ucdavis.eduresearchgate.net

Biostimulation involves modifying the environment to stimulate the activity of native microorganisms capable of degrading the contaminant. researchgate.net This is often achieved by adding nutrients, electron acceptors (like oxygen), or electron donors that may be limiting in the environment. ucdavis.edu The advantage of biostimulation is that it relies on indigenous microbes that are already adapted to the site conditions. ucdavis.edu For DCB sulphate, this could involve adding specific nutrients that support the growth of the dehalogenating bacteria identified in sediment studies. icevirtuallibrary.comnih.gov

Bioaugmentation is the introduction of non-native, specialized microbial strains or consortia to a contaminated site. ucdavis.edu This technique is applied when the indigenous microbial population lacks the necessary metabolic capability to degrade a specific contaminant. ucdavis.edu For DCB sulphate remediation, this could involve inoculating the site with laboratory-cultured microorganisms proven to degrade DCB efficiently. The success of bioaugmentation depends on the ability of the introduced microbes to compete with the native population and survive in the site's specific environmental conditions. ucdavis.edunih.gov

Combining biostimulation and bioaugmentation can sometimes yield better results, where the addition of nutrients supports the growth and activity of both the indigenous and the introduced microorganisms. researchgate.netnih.gov

Integrated Remediation Systems and Combined Treatment Approaches for this compound Contamination

Given the persistent and toxic nature of this compound, a single treatment technology is often insufficient to achieve complete remediation. Integrated systems that combine biological, physical, and/or chemical processes can offer a more robust and effective solution.

One example of an integrated approach is the aforementioned Powdered Activated Carbon Treatment (PACT) process, which combines the physical adsorption of PAC with the biological degradation of an activated sludge system. nih.gov This synergy allows for the removal of both biodegradable and recalcitrant organic compounds.

Another strategy involves coupling different technologies sequentially. For instance, a physical separation step like membrane filtration could be used to concentrate the DCB sulphate from a large volume of contaminated water. epa.gov The resulting concentrate could then be treated using a destructive technology, such as an advanced oxidation process (AOP). Fenton's reagent (Fe(II) + H₂O₂), an AOP, has demonstrated high efficiency in degrading DCB under laboratory conditions, achieving 99.9% conversion to ring-cleavage products within an hour. cdc.gov Similarly, a combined ultrasound-permanganate (Mn(VII)) process was found to be highly effective for degrading the related compound 3,3'-dimethoxybenzidine (B85612) in sludge. nih.gov

A combined chemical wash followed by a destruction step has also been investigated. A study showed that an aqueous solution of 5% tetrapotassium pyrophosphate and 10% sodium ethyl hexyl sulfate could effectively remove 90-99% of DCB from surfaces. epa.gov The collected washings were then treated via a diazotization reaction to eliminate the contaminant. epa.gov Such multi-step approaches provide a comprehensive framework for managing DCB sulphate contamination, from initial removal to final destruction.

Mechanistic Studies of 3,3 Dichlorobenzidine Sulphate Reactions and Environmental Interactions

Mechanistic Investigations of Photodegradation Pathways (e.g., Reductive Dechlorination)

The photodegradation of 3,3'-dichlorobenzidine (B165656) (DCB) in aqueous environments is a rapid process, primarily driven by a pathway of sequential reductive dechlorination. wikipedia.orgnih.gov Laboratory studies have demonstrated that when aqueous solutions of DCB are exposed to sunlight or simulated solar radiation, the molecule undergoes a stepwise removal of its chlorine atoms. wikipedia.orgchemicalbook.com The primary intermediate product formed is 3-chlorobenzidine (MCB), which is subsequently dechlorinated to form benzidine (B372746) as a stable end product. chemicalbook.comnih.gov This process is illustrated in the following reaction scheme:

3,3'-Dichlorobenzidine → 3-Chlorobenzidine → Benzidine

The mechanism of this reductive dechlorination is believed to involve the absorption of ultraviolet radiation by the DCB molecule, leading to an excited state. This excited state is susceptible to reactions that cleave the carbon-chlorine bond. While the precise mechanism does not appear to involve simple homolysis of the C-Cl bond, it results in the replacement of chlorine atoms with hydrogen atoms. nih.gov The photolability of DCB is significantly influenced by the solvent, with degradation being much more pronounced in aqueous solutions compared to nonaqueous solvents. nih.gov

The efficiency of this photochemical process is highlighted by its high disappearance quantum yields for both DCB and its intermediate, MCB. nih.gov In contrast, the quantum yield for the subsequent degradation of benzidine is much lower, indicating its relative stability under these conditions. nih.gov The half-life of 3,3'-dichlorobenzidine in water under natural sunlight has been estimated to be as short as 90 seconds to less than 10 minutes. wikipedia.orgnih.gov This rapid degradation underscores the importance of photodegradation as a primary transformation pathway for DCB in sunlit aquatic environments.

Table 1: Photodegradation Products of 3,3'-Dichlorobenzidine

| Reactant | Intermediate Product | Final Product |

|---|---|---|

| 3,3'-Dichlorobenzidine | 3-Chlorobenzidine | Benzidine |

Interaction Mechanisms with Environmental Constituents (e.g., Humic Substances, Mineral Surfaces)

3,3'-Dichlorobenzidine exhibits a strong affinity for partitioning to solid phases in the environment, such as soil and sediment. This interaction is largely governed by its chemical structure and the nature of the environmental constituents.

Interaction with Humic Substances:

Humic substances, which are major components of soil organic matter, play a crucial role in the fate of 3,3'-dichlorobenzidine in terrestrial and aquatic environments. The primary mechanism of interaction is believed to be the formation of covalent bonds between the amine groups of DCB and the functional groups of humic and fulvic acids. nih.gov These functional groups include carboxylic, phenolic, and alcoholic hydroxyl groups. ijcmas.com The interaction can be facilitated by microbial or enzymatic activity within the soil, leading to the oxidative coupling of the aromatic amine to the humic matrix. This process results in the formation of bound residues, where the DCB molecule becomes incorporated into the complex structure of the humic substance. This covalent binding is a significant factor in the long-term persistence and reduced bioavailability of DCB in the soil.

Interaction with Mineral Surfaces:

The interaction of 3,3'-dichlorobenzidine with mineral surfaces, such as those of clay minerals like kaolinite (B1170537) and montmorillonite (B579905), is another important process affecting its environmental transport and fate. researchgate.net The adsorption of aromatic amines onto these surfaces can occur through several mechanisms, including:

Cation Exchange: At lower pH values, the amino groups of DCB can become protonated, leading to the formation of a cationic species. This cation can then be adsorbed onto the negatively charged surfaces of clay minerals through cation exchange.

Surface Complexation: The amino groups can also form coordination complexes with metal ions present on the mineral surfaces.

Hydrogen Bonding: Hydrogen bonds can form between the amine groups of DCB and the hydroxyl groups on the surface of the clay minerals.

The extent of adsorption is influenced by factors such as the pH of the surrounding medium, the cation exchange capacity of the mineral, and the specific surface area of the adsorbent. researchgate.net For instance, montmorillonite, with its higher cation exchange capacity and larger surface area, generally exhibits a greater adsorption capacity for such compounds compared to kaolinite. researchgate.net

Reaction Kinetics and Thermodynamics of 3,3'-Dichlorobenzidine Sulphate Transformations

The transformation of 3,3'-dichlorobenzidine (DCB) and its salts in the environment and in engineered systems is governed by specific reaction kinetics and thermodynamic parameters. While data specifically for the sulphate salt is limited, studies on the parent compound provide valuable insights.

One of the key transformation processes that has been studied kinetically is the degradation of DCB by ozonation. jocpr.com The degradation of DCB in aqueous solution by ozone has been shown to follow pseudo-first-order kinetics. jocpr.com The apparent rate constant is significantly influenced by several factors:

pH: The degradation rate is highly pH-dependent, with the maximum apparent rate observed at a pH of 4. jocpr.com

Initial Concentration: The degradation rate decreases with an increasing initial concentration of DCB. jocpr.com

Ozone Dosage: An increase in the ozone dosage leads to a higher degradation rate. jocpr.com

Temperature: The reaction rate increases with increasing temperature, indicating a positive activation energy for the process. jocpr.com

The reactivity of DCB was also found to be dependent on its salt form, with the free base being more reactive than its hydrochloride salts. jocpr.com

The thermodynamics of adsorption of similar aromatic compounds onto mineral surfaces like montmorillonite have been studied. These studies often reveal that the adsorption process can be spontaneous and either exothermic or endothermic, depending on the specific interactions. mdpi.com For instance, a negative change in Gibbs free energy (ΔG°) indicates a spontaneous adsorption process. The enthalpy change (ΔH°) indicates whether the process is exothermic (negative value) or endothermic (positive value), while the entropy change (ΔS°) provides information about the randomness at the solid-liquid interface. mdpi.com

Table 2: Factors Influencing the Ozonation Rate of 3,3'-Dichlorobenzidine

| Factor | Effect on Degradation Rate |

|---|---|

| Increasing pH (from acidic) | Decreases |

| Increasing Initial DCB Concentration | Decreases |

| Increasing Ozone Dosage | Increases |

| Increasing Temperature | Increases |

Role of this compound as a Chemical Intermediate in Industrial Processes (e.g., Dye and Pigment Manufacturing)

3,3'-Dichlorobenzidine and its salts, including the sulphate, have historically been crucial chemical intermediates, primarily in the synthesis of diarylide azo pigments. wikipedia.orgresearchgate.net These pigments are widely used in printing inks, textiles, plastics, and paints due to their bright yellow, orange, and red colors, as well as their good lightfastness and stability. wikipedia.org

The industrial synthesis of these pigments involves a key chemical reaction known as double diazotization of 3,3'-dichlorobenzidine. cdc.gov In this process, the two primary amino groups of the DCB molecule are converted into diazonium salts by reacting with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric or sulfuric acid). This results in the formation of a bis(diazo) intermediate.

This highly reactive intermediate is then coupled with one or more nucleophilic coupling components, most commonly derivatives of acetoacetanilide. cdc.gov The specific coupling component used determines the final color and properties of the pigment. By varying the substituents on the acetoacetanilide, a wide range of pigments can be produced.

Some of the common diarylide pigments synthesized using 3,3'-dichlorobenzidine as an intermediate include: cdc.gov

Pigment Yellow 12

Pigment Yellow 13

Pigment Yellow 14

Pigment Yellow 17

Pigment Orange 13

The use of 3,3'-dichlorobenzidine in the manufacture of dyes has been largely discontinued (B1498344) due to health concerns. wikipedia.org However, its use as an intermediate in pigment production has continued, albeit with stringent control measures to minimize occupational exposure. researchgate.net

Table 3: Examples of Diarylide Pigments Derived from 3,3'-Dichlorobenzidine

| Pigment Name | CAS Number |

|---|---|

| Pigment Yellow 12 | 6358-85-6 |

| Pigment Yellow 13 | 5102-83-0 |

| Pigment Yellow 14 | 5468-75-7 |

| Pigment Yellow 17 | 4531-49-1 |

| Pigment Orange 13 | 3520-72-7 |

Electrocatalytic and Photocatalytic Transformations of this compound in Engineered Systems

Engineered systems utilizing advanced oxidation processes (AOPs) such as electrocatalysis and photocatalysis are being investigated for the degradation of persistent organic pollutants like 3,3'-dichlorobenzidine.

Electrocatalytic Transformations: